H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2
Description
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide designed to target the Mu-opioid receptor (MOR). Its structure incorporates key pharmacophores:
- Dmt (2',6'-Dimethyl-L-Tyrosine): Enhances receptor binding via hydrophobic interactions and stabilizes the bioactive conformation .
- Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid): Imposes conformational rigidity, improving selectivity for opioid receptors .
- beta-MeCha (beta-Methyl-cyclohexylalanine): Introduces steric bulk to modulate receptor interaction and metabolic stability.
- C-terminal Phe-NH2: The amidation improves receptor affinity compared to carboxylate-terminated analogs .
This peptide exhibits moderate MOR binding affinity (Ki = 290 nM) and serves as a structural template for exploring opioid receptor selectivity and potency .
Properties
Molecular Formula |
C40H51N5O5 |
|---|---|
Molecular Weight |
681.9 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2R,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33+,34+,35?,36-/m1/s1 |
InChI Key |
KIHHZGQBWZPIMS-RUXLTPPNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Variations in Analogous Peptides
Key structural modifications in related compounds and their effects on MOR affinity are summarized below:
Key Findings from Structural Comparisons
Stereochemistry of beta-MeCha
- The (2R,3R)-beta-MeCha configuration in the target compound results in a Ki of 290 nM, while the (2R,3S)-beta-MeCha analog (Phe-OH terminus) shows higher affinity (Ki = 55 nM) . This suggests that stereochemical orientation at the beta-MeCha residue critically influences receptor docking.
C-Terminal Modifications
- Amidation (Phe-NH2) vs. carboxylation (Phe-OH):
Backbone Simplification
- Replacing beta-MeCha-Phe with Gly-NH-Bzl (H-Dmt-Tic-Gly-NH-Bzl) drastically improves affinity (Ki = 0.16 nM) . The benzylamide group likely enhances hydrophobic interactions with MOR, while Gly reduces steric hindrance.
Cyclic vs. Linear Structures
- Cyclic peptides like H-Tyr-c[D-Orn-(D/L-Atc)-Glu]-NH2 (Ki = 26.3 nM) demonstrate higher potency than linear analogs, likely due to improved conformational stability and receptor selectivity .
Mechanistic Insights
- Dmt-Tic Pharmacophore : The Dmt-Tic segment is essential for MOR binding. Substitutions in this region (e.g., Gly-NH-Bzl) can either enhance or reduce affinity depending on steric and electronic effects .
- However, excessive steric bulk (e.g., (2S,3S)-beta-MeCha; Ki = 1400 nM) diminishes binding .
- Terminal Modifications : Amidation improves solubility and hydrogen-bonding capacity, facilitating interactions with MOR’s extracellular loops .
Preparation Methods
Preparation of 2',6'-Dimethyl-L-Tyrosine (Dmt)
The synthesis of Dmt involves regioselective methylation of L-tyrosine. A Pd-catalyzed C–H alkylation method is employed to introduce methyl groups at the 2' and 6' positions of the aromatic ring. Key steps include:
-
Esterification : L-tyrosine is converted to its methyl ester using thionyl chloride in methanol.
-
Silyl Protection : The phenolic hydroxyl group is protected with a tert-butyldimethylsilyl (TBS) ether.
-
Directed C–H Methylation : Pd(OAc)₂ and CH₃I facilitate ortho-methylation, yielding 2',6'-dimethyltyrosine methyl ester.
-
Deprotection and Carboxylation : Acidic hydrolysis removes the TBS group and ester, followed by Fmoc protection for SPPS compatibility.
Reagents : Pd(OAc)₂, CH₃I, TBS-Cl, Fmoc-Cl.
Yield : ~72% after purification.
Synthesis of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)
Tic is synthesized via a Pictet-Spengler reaction:
-
Condensation : L-phenylalanine reacts with formaldehyde under acidic conditions to form the tetrahydroisoquinoline backbone.
-
Oxidation : The intermediate is oxidized to introduce the carboxylic acid moiety using KMnO₄ in aqueous NaOH.
-
Fmoc Protection : The amine group is protected with Fmoc-OSu in a mixture of CH₃CN and H₂O.
Reagents : Formaldehyde, H₃PO₄, KMnO₄, Fmoc-OSu.
Yield : ~28% over two steps.
Preparation of (2R,3R)-beta-Methylcyclohexylalanine (beta-MeCha)
Beta-MeCha synthesis involves stereoselective alkylation:
-
Chiral Auxiliary Approach : Cyclohexylalanine is alkylated at the beta-position using (R,R)-Jacobsen’s catalyst to ensure the (2R,3R) configuration.
-
Protection : The amine group is protected with Boc (tert-butoxycarbonyl) to prevent side reactions during peptide coupling.
Reagents : (R,R)-Jacobsen’s catalyst, Boc₂O, CH₃I.
Yield : ~65% enantiomeric excess (ee).
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading and Sequential Coupling
The peptide chain is assembled on a Rink amide MBHA resin using Fmoc/tBu chemistry:
| Step | Amino Acid | Coupling Reagent | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 1 | Fmoc-Phe-OH | DIC/Oxyma Pure | DMF | 45 min | 98% |
| 2 | Fmoc-beta-MeCha | HBTU/DIPEA | DMF | 4 h | 85% |
| 3 | Fmoc-Tic-OH | TBTU/Et₃N | DMF | 2 h | 88% |
| 4 | Fmoc-Dmt-OH | HOBt/DIC | DMF | Overnight | 78% |
Stereochemical Control in beta-MeCha Incorporation
The (2R,3R) configuration is maintained using pre-synthesized Boc-(2R,3R)-beta-MeCha-OH. Coupling employs HBTU/DIPEA to minimize racemization.
Final Deprotection and Cleavage
Global Deprotection
The resin-bound peptide is treated with a cleavage cocktail:
Precipitation and Lyophilization
The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Analysis
-
Mass Spectrometry (MS) : ESI-MS confirms molecular weight (Calc. 681.9 g/mol; Obs. 682.3 [M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and structural integrity.
Critical Challenges and Optimizations
Steric Hindrance in beta-MeCha Coupling
The beta-methyl group in beta-MeCha introduces steric hindrance, reducing coupling efficiency. Solutions include:
Epimerization Risks
To prevent racemization during Tic coupling:
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 to ensure structural fidelity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, with emphasis on orthogonal protecting groups for residues like Dmt (2',6'-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). Post-synthesis, reverse-phase HPLC and mass spectrometry (MS) are essential for purification and verification. Special attention is required for the (2R,3R)-beta-MeCha (β-methyl-β-cyclohexylalanine) configuration to avoid racemization during coupling .
Q. How should researchers characterize the purity and stability of this peptide under experimental conditions?
- Methodological Answer : Use HPLC (≥95% purity threshold) and MS for initial characterization. Stability assays should simulate physiological conditions (e.g., 37°C in serum-containing buffers) with time-dependent degradation monitored via LC-MS. Batch-to-batch consistency requires peptide content analysis (via amino acid analysis) and impurity profiling, particularly for salt content and residual solvents .
Q. What analytical techniques are prioritized for verifying the stereochemistry of (2R,3R)-beta-MeCha?
- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy can confirm stereochemical integrity. Nuclear magnetic resonance (NMR) analysis (e.g., NOESY for spatial correlations) is critical for resolving β-methyl and cyclohexyl group orientations. Cross-validation with X-ray crystallography (if crystalline derivatives are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can conflicting in vitro binding data (e.g., μ-opioid receptor affinity) and in vivo analgesic efficacy be reconciled for this compound?
- Methodological Answer : Discrepancies may arise from metabolic stability (e.g., peptidase resistance), blood-brain barrier penetration, or assay-specific conditions (e.g., membrane lipid composition in receptor binding assays). Validate in vitro models using tissue-specific assays (e.g., brain homogenate stability tests) and correlate pharmacokinetic parameters (e.g., AUC, half-life) with behavioral analgesia models .
Q. What strategies optimize enzymatic stability while maintaining receptor subtype selectivity (e.g., δ- vs. κ-opioid receptors)?
- Methodological Answer : Incorporate non-natural residues (e.g., Dmt, Tic) to block peptidase cleavage sites. Use molecular dynamics simulations to predict backbone rigidity and side-chain interactions. Validate via competitive receptor binding assays (e.g., IC50 ratios for μ/δ/κ receptors) and stability tests in serum or liver microsomes .
Q. How should researchers design dose-response experiments to address partial agonist vs. antagonist behavior in mixed opioid receptor systems?
- Methodological Answer : Employ functional assays (e.g., cAMP inhibition for agonists, GTPγS binding for antagonists) across a wide concentration range (10⁻¹²–10⁻⁶ M). Use Schild regression analysis to differentiate competitive antagonism. Cross-reference with in vivo models (e.g., tail-flick test for analgesia vs. naloxone-induced withdrawal for antagonism) .
Data Interpretation and Reproducibility
Q. What metadata standards ensure reproducibility in peptide synthesis and bioactivity studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document synthesis protocols (SPPS cycles, resin type, cleavage conditions).
- Report purity metrics (HPLC gradients, MS spectra) and storage conditions.
- Annotate bioassay parameters (cell lines, buffer composition, temperature).
- Use standardized formats (e.g., ISA-Tab for experimental metadata) .
Q. How can batch-to-batch variability in peptide content affect cell-based assays, and what mitigates this?
- Methodological Answer : Variability in peptide content (e.g., TFA counterion levels) alters effective concentrations. Request peptide content analysis (via UV absorbance or quantitative NMR) and adjust dosing accordingly. Pre-test solubility in assay buffers (e.g., PBS with 0.1% BSA) to avoid aggregation artifacts .
Guidance for Contradictory Data
- Example : If in vitro receptor affinity does not translate to in vivo efficacy, evaluate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
